

2-Sec-butoxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Sec-butoxybenzaldehyde

Cat. No.: B1288657

[Get Quote](#)

An In-depth Technical Guide to 2-sec-Butoxybenzaldehyde

This technical guide provides a comprehensive overview of **2-sec-butoxybenzaldehyde**, also known by its IUPAC name, 2-(butan-2-yloxy)benzaldehyde. The document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It covers the chemical structure, nomenclature, and available physicochemical properties of the compound. Additionally, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, based on established chemical principles.

Chemical Structure and Nomenclature

IUPAC Name: 2-(butan-2-yloxy)benzaldehyde

The structure of **2-sec-butoxybenzaldehyde** consists of a benzaldehyde molecule where the hydrogen of the hydroxyl group at position 2 is replaced by a sec-butyl group. This substitution forms an ether linkage.

Physicochemical and Compound Data

The following table summarizes the key quantitative data for **2-sec-butoxybenzaldehyde**. It is important to note that while some properties are readily available, specific experimental values for boiling point, melting point, and density are not consistently reported in publicly accessible databases.

Property	Value	Source
IUPAC Name	2-(butan-2-yloxy)benzaldehyde	-
Synonyms	2-sec-Butoxybenzaldehyde	[1]
CAS Number	22921-59-1	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Appearance	Liquid	[1]
Purity	≥ 95% (by NMR)	[1]
Storage Conditions	0-8 °C	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	

Synthesis of 2-sec-Butoxybenzaldehyde

The synthesis of **2-sec-butoxybenzaldehyde** can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.

Experimental Protocol

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- 2-Bromobutane
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone or Dimethylformamide (DMF), anhydrous

- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable volume of anhydrous acetone or DMF to ensure adequate stirring.
- **Addition of Alkyl Halide:** While stirring the mixture, add 2-bromobutane (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

- Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **2-sec-butoxybenzaldehyde** can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of **2-sec-butoxybenzaldehyde**, generated using the DOT language.

Caption: Chemical structure of 2-(butan-2-yloxy)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-Sec-butoxybenzaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288657#2-sec-butoxybenzaldehyde-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com